4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine
Descripción
The compound 4-(6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine features a pyridazine core substituted with a morpholine group at position 3 and a piperazine ring at position 4. The piperazine is further functionalized with a 2-methyl-1,3-thiazole moiety via a methylene linker.
Propiedades
IUPAC Name |
4-[6-[4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6OS/c1-14-18-15(13-25-14)12-21-4-6-22(7-5-21)16-2-3-17(20-19-16)23-8-10-24-11-9-23/h2-3,13H,4-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZMOXZFBWJZJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CN2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
Structural Analogues and Core Heterocycles
Key Compounds for Comparison :
3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine () Core: Pyridazine. Substituents: Chlorine at position 3; piperazine linked to a 4-chlorophenoxypropyl group. Activity: Anti-bacterial and anti-viral properties, attributed to pyridazine’s aromatic heterocycle and halogen substituents .
4-(4-(6-Bromo-7-(4-((5-methylisoxazol-3-yl)methyl)piperazin-1-yl)-3H-imidazo[4,5-b]pyridin-2-yl)phenyl)morpholine (10a) ()
- Core : Imidazo[4,5-b]pyridine.
- Substituents : Morpholine at position 4; piperazine substituted with a 5-methylisoxazole group.
- Activity : Kinase inhibition, likely due to the imidazopyridine scaffold’s affinity for ATP-binding pockets .
4-(6-((4-(Methylsulfonyl)piperazin-1-yl)methyl)-2-(2-(tetrahydro-2H-pyran-2-yl)-2H-indazol-4-yl)thieno[3,2-d]pyrimidin-4-yl)morpholine () Core: Thieno[3,2-d]pyrimidine. Substituents: Morpholine at position 4; piperazine with a methylsulfonyl group. Activity: Not explicitly stated, but sulfonyl groups often enhance solubility and target engagement .
Target Compound vs. Analogues :
Pharmacological and Physicochemical Properties
- Bioactivity: The target compound’s thiazole group may enhance antimicrobial or kinase inhibitory activity compared to isoxazole (Compound 10a) or chlorine (), as thiazoles are known for diverse bioactivity . The morpholine group, common across all compounds, improves aqueous solubility and bioavailability .
- Binding Affinity: The pyridazine core in the target compound and ’s analogue may favor interactions with enzymes like phosphodiesterases or bacterial targets, whereas imidazopyridine (Compound 10a) and thienopyrimidine () cores are more common in kinase inhibitors .
Synthetic Accessibility :
Key Research Findings
: Isoxazole-containing imidazopyridines show kinase inhibition, implying that the target’s thiazole group might offer alternative selectivity profiles .
: Sulfonyl-piperazine derivatives (e.g., methylsulfonyl) are prioritized in drug discovery for improved pharmacokinetics, a feature absent in the target compound but worth exploring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
